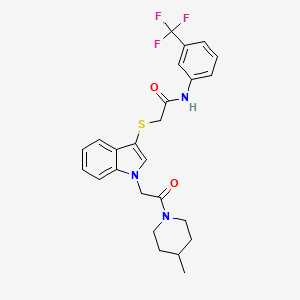

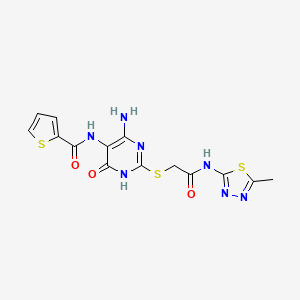

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-fluorobenzamide is a structurally complex molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide moieties and substituted piperazine rings have been synthesized and studied for their affinity to certain receptors, which suggests potential applications in therapeutic areas such as neurology and migraine treatment .

Synthesis Analysis

The synthesis of related compounds involves the formation of a piperazine ring attached to a benzamide fragment. For instance, the synthesis of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with a high affinity for the dopamine D4 receptor, was achieved by combining 1-aryl-4-alkylpiperazines with a terminal benzamide fragment . Although the exact synthesis of the compound is not detailed, similar synthetic routes could be employed, involving the use of substituted benzoyl chlorides or acids reacting with appropriate amines.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS, and confirmed by X-ray analysis . These techniques would likely be applicable in analyzing the molecular structure of this compound, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzamide ring and the piperazine moiety. For example, the presence of a bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide suggests potential reactivity in metal-catalyzed C–H bond functionalization reactions . Similarly, the dimethylamino and methylpiperazinyl groups in the compound of interest may confer unique reactivity patterns, potentially useful in further chemical transformations or biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are determined by their molecular structure. The presence of a fluorine atom, as in the compound of interest, could affect its lipophilicity and metabolic stability, which are important factors in drug design. The related compounds discussed in the papers exhibit high binding affinity to their respective targets, which is a critical property for potential therapeutic agents . The exact physical and chemical properties of this compound would require empirical determination through experimental studies.

Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonist Applications

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-fluorobenzamide has been explored for its potential as a neurokinin-1 receptor antagonist. This compound showed effectiveness in preclinical tests relevant to clinical efficacy in emesis and depression, highlighting its potential in neurological and psychiatric disorders (Harrison et al., 2001).

Fluorescent Probe Development

Research into fluorescent probes for detecting metals and amino acids in aqueous solutions utilized derivatives of this compound. These probes showed high selectivity and sensitivity, indicating its utility in biochemical and environmental analysis (Guo et al., 2014).

Anticancer Activity

This compound and its derivatives have been synthesized and tested for anticancer activity. One specific derivative showed remarkable activity against the melanoma MALME-3 M cell line, suggesting potential for further development in cancer therapy (Sa̧czewski et al., 2006).

5-HT1F Receptor Agonism and Migraine Therapy

The compound's potential as a 5-HT1F receptor agonist was explored, with implications for migraine therapy. Its high binding affinity and selectivity indicate promise in treating migraine pain (Xu et al., 2001).

Antimicrobial Applications

Derivatives of this compound have been synthesized and evaluated for antimicrobial activity, showing effectiveness against various bacterial and fungal strains. This highlights its potential in developing new antimicrobial agents (Patel et al., 2012).

Intracellular Calcium Activity

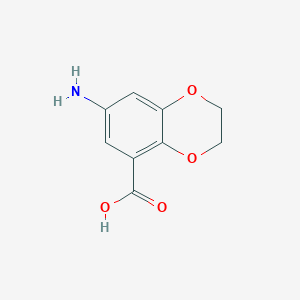

Substituted 1,4-benzoxazines bearing an amino side chain related to this compound were found to moderate intracellular calcium activity. This indicates potential applications in pharmacological research focusing on calcium signaling pathways (Bourlot et al., 1998).

Development of Fluorescent Molecular Probes

This compound was used in the synthesis of new fluorescent solvatochromic dyes, aiding the development of sensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).

Propriétés

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN4O/c1-25(2)20-9-7-17(8-10-20)21(27-13-11-26(3)12-14-27)16-24-22(28)18-5-4-6-19(23)15-18/h4-10,15,21H,11-14,16H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUNBKGGLFSSKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dipropylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3006022.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3006023.png)

![N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3006029.png)

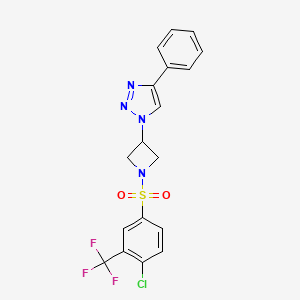

![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3006031.png)

![Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3006034.png)